molecular formula C16H21NO B5763845 1-(3-cyclopentylpropanoyl)indoline

1-(3-cyclopentylpropanoyl)indoline

Cat. No.: B5763845
M. Wt: 243.34 g/mol
InChI Key: FFTGNCZNHHBLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)indoline is a synthetic indoline derivative offered as a high-purity chemical reagent for research and development purposes. Indole and indoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules and pharmaceuticals . These compounds are extensively investigated for their diverse pharmacological potential, serving as key intermediates in the synthesis of novel therapeutic agents . Researchers value this family of structures for its ability to interact with multiple biological targets, which is crucial for developing new small-molecule inhibitors and probes. This product is intended for laboratory research applications only by qualified scientists. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

3-cyclopentyl-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(10-9-13-5-1-2-6-13)17-12-11-14-7-3-4-8-15(14)17/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGNCZNHHBLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indoline Derivatives

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Activities/Applications Source
1-[4-[(Dimethylamino)methylene]benzoyl]indoline Acyl, sulfonamide Not provided Not provided Antibacterial, antifungal
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Boronate ester C₁₅H₂₂BNO₂ 259.15 Chemical synthesis reagent
Indoline D205 (synthetic dye) Not specified (photovoltaic dye) Not provided Not provided Dye-sensitized solar cells (DSSCs)
1-(Prop-2-ynyl)indoline-2,3-dione Propynyl, diketone C₁₁H₇NO₂ 201.18 Drug synthesis, crystallographic study
1-((2-Phenoxyethyl)sulfonyl)indoline Sulfonyl, phenoxyethyl C₁₆H₁₇NO₃S 303.4 Undisclosed (structural interest)
1-(1-Methylpiperidin-4-yl)indoline Piperidinyl C₁₄H₂₀N₂ 216.32 Undisclosed (pharmacological potential)

Structural and Crystallographic Insights

  • Crystal Packing : 1-(Prop-2-ynyl)indoline-2,3-dione forms layered structures via C–H⋯O hydrogen bonds and π-π interactions, influencing solubility and stability .
  • Stereoelectronic Effects : Substituents like boronate esters () or sulfonyl groups () alter electron distribution, affecting reactivity and intermolecular interactions.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (initiation), 25°C (reflux)Minimizes side products
CatalystAlCl₃ (1.2 equiv)Enhances acylation
SolventAnhydrous CH₂Cl₂Improves Lewis acid activity
PurificationHexane/EtOAc (7:3 gradient)Achieves >95% purity

Q. Table 2. Comparative Biological Activity of Indoline Derivatives

CompoundIC₅₀ (Anticancer)MIC (Antimicrobial)Key MechanismReference
1-(3-Bromopropyl)indoline12.5 µM (HeLa)16 µg/mL (S. aureus)Caspase-3 activation
Target Compound (Predicted)~8.2 µM (MCF-7)32 µg/mL (E. coli)Membrane disruption

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